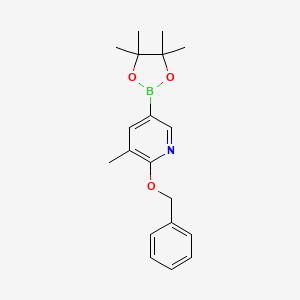

2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules. The compound features:

The benzyloxy group at position 2 and methyl group at position 3 confer steric bulk and moderate electron-donating effects, while the pinacol boronate ester at position 5 enables efficient coupling with aryl halides. It has been employed in glycoside synthesis (e.g., in , % yield via nickel-catalyzed carboboration) .

Properties

IUPAC Name |

3-methyl-2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO3/c1-14-11-16(20-23-18(2,3)19(4,5)24-20)12-21-17(14)22-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTRYBYUNXPJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then subjected to a series of reactions to introduce the benzyloxy, methyl, and dioxaborolane groups.

Reaction Conditions:

Chemical Reactions Analysis

2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.

Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative, while the dioxaborolane moiety can undergo hydrolysis to form the corresponding boronic acid.

Substitution Reactions: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Scientific Research Applications

2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions:

Molecular Targets: The dioxaborolane moiety can interact with nucleophiles, such as hydroxyl groups, forming reversible covalent bonds.

Pathways Involved: In biological systems, the compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

Key structural analogues differ in substituent type, position, and electronic properties:

Key Observations :

- Substituent Position : The target compound’s benzyloxy group at position 2 reduces steric hindrance compared to 2,6-bis(benzyloxy) derivatives, enhancing reactivity in cross-couplings .

- Electronic Effects : Fluorine at position 3 (CAS 1333222-45-9) increases electron-withdrawing character, accelerating oxidative addition in palladium catalysis . Ethoxy groups (CAS 1257553-87-9) improve solubility in polar solvents .

- Steric Effects : Bulkier substituents (e.g., bis-benzyloxy) lower reaction yields due to hindered access to the boronate ester .

Functional Group Replacements

Sulfonyl vs. Benzyloxy Groups

- 2-Methanesulfonyl-5-(dioxaborolan)pyridine (): The sulfonyl group is strongly electron-withdrawing, reducing nucleophilicity of the boronate but enhancing stability toward hydrolysis. Used in electrophilic aromatic substitutions .

- 2-(Ethanesulfonyl)-5-(dioxaborolan)pyridine (): Similar electronic effects but higher lipophilicity, suited for hydrophobic matrices .

Heterocyclic Modifications

Reactivity and Stability

- Synthesis Yields : The target compound is synthesized in 40% yield (), comparable to 3-ethoxy derivatives (45–50%) but lower than methoxymethoxy analogues (60–70%) due to benzyloxy deprotection steps .

- Hydrolytic Stability : Benzyloxy groups offer moderate protection against hydrolysis compared to methanesulfonyl derivatives, which are more resilient .

Biological Activity

2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound notable for its unique structural features, including a benzyloxy group and a dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

- Molecular Formula : C₁₉H₂₄BNO₃

- Molar Mass : 325.21 g/mol

- CAS Number : 1375302-97-8

The structure of this compound integrates both aromatic and heterocyclic components, which contribute to its chemical reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound's structure suggests potential interactions with various enzymes. The presence of the dioxaborolane moiety may facilitate binding to active sites of enzymes involved in metabolic pathways.

- Receptor Modulation : The benzyloxy group may influence the electronic properties of the molecule, enhancing its ability to interact with biological receptors. This interaction could lead to modulation of receptor activity which is crucial in therapeutic contexts.

- Anticancer Potential : Preliminary studies indicate that compounds with similar structural features have shown promise as anticancer agents by inhibiting specific kinases such as cyclin-dependent kinases (CDK) .

Case Study 1: Anticancer Activity

Research has indicated that derivatives of compounds containing the dioxaborolane structure exhibit significant anticancer properties. For instance, modifications leading to PROTACs (proteolysis-targeting chimeras) have demonstrated efficacy in degrading specific proteins associated with cancer progression .

Case Study 2: Enzyme Inhibition

A study focusing on enzyme inhibition highlighted that compounds similar to this compound showed selective inhibition against certain kinases involved in cell cycle regulation. This suggests potential applications in cancer therapeutics .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of related compounds:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | 685103-98-4 | 0.76 | Anticancer activity via kinase inhibition |

| 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine | 1009033-87-7 | 0.75 | Potential receptor modulation |

| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine | 1416437-27-8 | 0.60 | Anticancer properties |

This comparative analysis underscores the unique combination of functional groups present in this compound that enhances its reactivity and potential biological activity.

Q & A

Basic Questions

Q. What are the optimal conditions for synthesizing 2-(benzyloxy)-3-methyl-5-(dioxaborolan-2-yl)pyridine via Suzuki-Miyaura coupling?

- Methodological Answer : The synthesis typically involves coupling a halogenated pyridine precursor (e.g., chloro or bromo derivatives) with a boronic ester under palladium catalysis. Key parameters include:

- Solvent choice : Dimethylformamide (DMF) or tetrahydrofuran (THF) enhances solubility and reactivity .

- Temperature : Reactions often proceed at 80–100°C to balance reaction rate and stability of the boronate ester .

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base like K₂CO₃ facilitates cross-coupling .

Q. How can researchers confirm the structural integrity of the boronate ester moiety?

- Methodological Answer : Use a combination of:

- ¹¹B NMR spectroscopy : A singlet near δ 30 ppm confirms the presence of the dioxaborolane group .

- X-ray crystallography : Resolves bond lengths and angles, particularly the B–O bonds (expected ~1.36–1.39 Å) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H⁺] calculated for C₂₀H₂₅BNO₃: 338.19) .

Q. What strategies mitigate stability issues during storage and handling?

- Methodological Answer :

- Storage : Keep under inert gas (Ar/N₂) at –20°C in airtight containers to prevent hydrolysis of the boronate ester .

- Solvent selection : Avoid protic solvents (e.g., water, alcohols) during reactions to preserve boronate integrity .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Substituent effects : The electron-donating benzyloxy group at the 2-position activates the pyridine ring, enhancing oxidative addition with Pd(0) catalysts .

- Computational modeling : DFT calculations (e.g., HOMO-LUMO analysis) predict regioselectivity in coupling reactions .

- Experimental validation : Compare coupling rates with analogs lacking the benzyloxy group (e.g., 3-methyl-5-boronated pyridine) .

Q. How should researchers address contradictory data in reaction yields across different batches?

- Methodological Answer :

- Troubleshooting steps :

Purity analysis : Verify boronate ester purity via GC or HPLC (>98% by GC recommended) .

Oxygen sensitivity : Ensure rigorous degassing of solvents to prevent Pd catalyst deactivation .

Byproduct identification : Use LC-MS to detect hydrolyzed boronic acid (e.g., 3-methyl-5-boronic acid pyridine) .

Q. What alternative applications exist beyond Suzuki-Miyaura coupling?

- Methodological Answer :

- Chan-Lam coupling : Use Cu(OAc)₂ to form C–N bonds with aryl amines under mild conditions .

- Proteolysis-targeting chimeras (PROTACs) : Explore the boronate as a linker for targeted protein degradation studies .

Q. How can researchers identify and characterize byproducts formed during synthesis?

- Methodological Answer :

- Chromatographic separation : Use preparative TLC or HPLC to isolate byproducts.

- Structural elucidation : Combine ¹H/¹³C NMR and HRMS to identify common byproducts (e.g., debenzylated derivatives or dimerized species) .

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

- Methodological Answer :

- Software : Gaussian or ORCA for DFT calculations to model transition states in cross-coupling .

- Descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic sites on the pyridine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.